



Application Notes and Protocols for Histamine Release Assay Using ER-27319 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ER-27319 maleate	
Cat. No.:	B10768320	Get Quote

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Introduction

Histamine, a pivotal mediator in allergic and inflammatory responses, is released from mast cells and basophils upon activation. The quantification of histamine release is a cornerstone for investigating the mechanisms of allergic reactions and for the discovery of novel anti-allergic and anti-inflammatory therapeutics. **ER-27319 maleate** is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade leading to degranulation in mast cells.[1][2][3] By inhibiting the tyrosine phosphorylation of Syk initiated by the engagement of the high-affinity IgE receptor (FcɛRI), ER-27319 abrogates degranulation and the subsequent release of histamine and other inflammatory mediators.[1][4][5] These application notes provide a detailed protocol for utilizing **ER-27319 maleate** as a tool to study and inhibit histamine release in both the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell studies, and primary rat peritoneal mast cells (RPMCs).

Principle of the Assay

The histamine release assay quantifies the amount of histamine released from mast cells or basophils following stimulation. In this protocol, cells are first sensitized with anti-DNP IgE. Following sensitization, the cells are pre-incubated with **ER-27319 maleate** at various concentrations to assess its inhibitory effect. Subsequently, degranulation is triggered by the addition of a specific antigen, Dinitrophenyl-bovine serum albumin (DNP-BSA). The released histamine in the cell supernatant is then quantified, typically using an enzyme-linked



immunosorbent assay (ELISA), and compared to control groups to determine the dosedependent inhibitory effect of **ER-27319 maleate**.

Data Presentation

Table 1: Inhibitory Effect of ER-27319 on Histamine Release

Cell Type	Inhibitor	IC50 (μM)	Maximum Inhibition (%)	Reference
RBL-2H3 cells	ER-27319	~10	>80% at 30 μM	[2][4]
Rat Peritoneal Mast Cells (RPMCs)	ER-27319	~10	>80% at 30 μM	[4]
Human Cultured Mast Cells	ER-27319	Not explicitly stated, but effective inhibition at 30 μΜ	>80% at 30 μM	[4]

Table 2: Representative Histamine Release Data in Rat Peritoneal Mast Cells

Treatment	Histamine Release (ng per 10^5 cells)		
Unstimulated (Spontaneous Release)	Baseline		
Antigen-Stimulated (No Inhibitor)	521.2 ± 12.1		
Antigen + ER-27319 (10 μM)	Significantly reduced		
Antigen + ER-27319 (30 μM)	Further reduced		

Note: The data in Table 2 is illustrative and based on findings reported in existing literature.[4] Actual results may vary depending on experimental conditions.

Experimental Protocols



Protocol 1: Histamine Release Assay Using RBL-2H3 Cells

Materials:

- RBL-2H3 cells
- Eagle's Minimum Essential Medium (MEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Anti-DNP IgE antibody
- ER-27319 maleate
- DNP-BSA
- Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, pH 7.4)
- Triton X-100
- Histamine ELISA kit
- 96-well cell culture plates

Methodology:

- Cell Culture: Culture RBL-2H3 cells in MEM supplemented with 15% FBS and 1% penicillinstreptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Sensitization: Seed RBL-2H3 cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Sensitize the cells by incubating with anti-DNP IgE (0.5 μg/mL) for 24 hours.
- ER-27319 Maleate Treatment:



- Prepare a stock solution of ER-27319 maleate in DMSO. Further dilute in Tyrode's buffer to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 μM).
- Wash the sensitized cells twice with Tyrode's buffer.
- Pre-incubate the cells with various concentrations of ER-27319 maleate for 10 minutes at 37°C. Include a vehicle control (DMSO).
- Induction of Histamine Release:
 - Stimulate the cells by adding DNP-BSA (10 ng/mL) to each well.
 - For controls:
 - Spontaneous release: Add Tyrode's buffer instead of DNP-BSA.
 - Total histamine release: Add 0.1% Triton X-100 to lyse the cells.
- Incubation: Incubate the plate for 30 minutes at 37°C.
- Supernatant Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C and carefully collect the supernatant.
- Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.
- Calculation:
 - Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
 - Plot the percentage of histamine release against the concentration of ER-27319 maleate to determine the IC50 value.

Protocol 2: Histamine Release Assay Using Rat Peritoneal Mast Cells (RPMCs)



Materials:

- Sprague-Dawley rats
- Tyrode's buffer
- Percoll
- Anti-DNP IgE antibody
- ER-27319 maleate
- DNP-BSA
- Triton X-100
- Histamine ELISA kit
- Centrifuge tubes

Methodology:

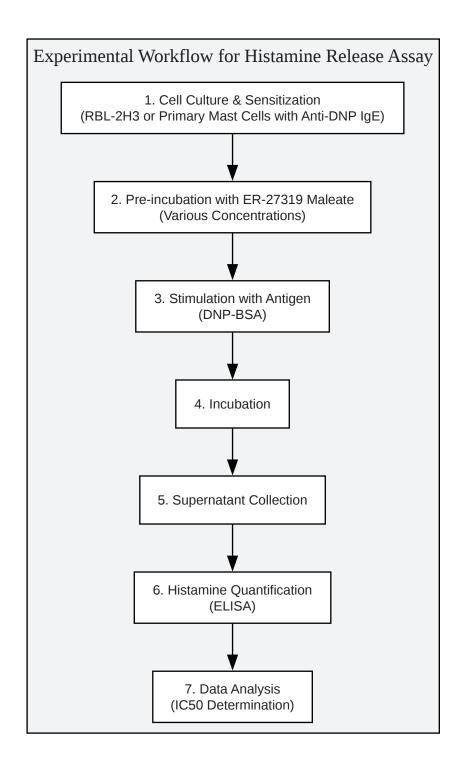
- Isolation of RPMCs:
 - Euthanize a rat according to approved institutional guidelines.
 - Inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.
 - Gently massage the abdomen for 2-3 minutes.
 - Aspirate the peritoneal fluid and collect it in a centrifuge tube.
- Purification of Mast Cells:
 - Centrifuge the peritoneal fluid at 150 x g for 10 minutes at 4°C.
 - Resuspend the cell pellet in fresh Tyrode's buffer.
 - Purify the mast cells by density gradient centrifugation using Percoll.



- Cell Viability and Counting: Determine the cell viability and count using a hemocytometer and Trypan blue staining. Adjust the cell density to 1 x 10⁶ cells/mL.
- Sensitization: Incubate the purified RPMCs with anti-DNP IgE (0.5 μ g/mL) for 2 hours at 37°C with gentle agitation.
- ER-27319 Maleate Treatment: Follow the same procedure as described in Protocol 1, step 3.
- Induction of Histamine Release: Follow the same procedure as described in Protocol 1, step
 4.
- Incubation: Incubate the tubes for 30 minutes at 37°C.
- Supernatant Collection: Stop the reaction by placing the tubes on ice. Centrifuge at 400 x g for 5 minutes at 4°C and collect the supernatant.
- Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit.
- Calculation: Calculate the percentage of histamine release as described in Protocol 1, step
 8.

Visualizations

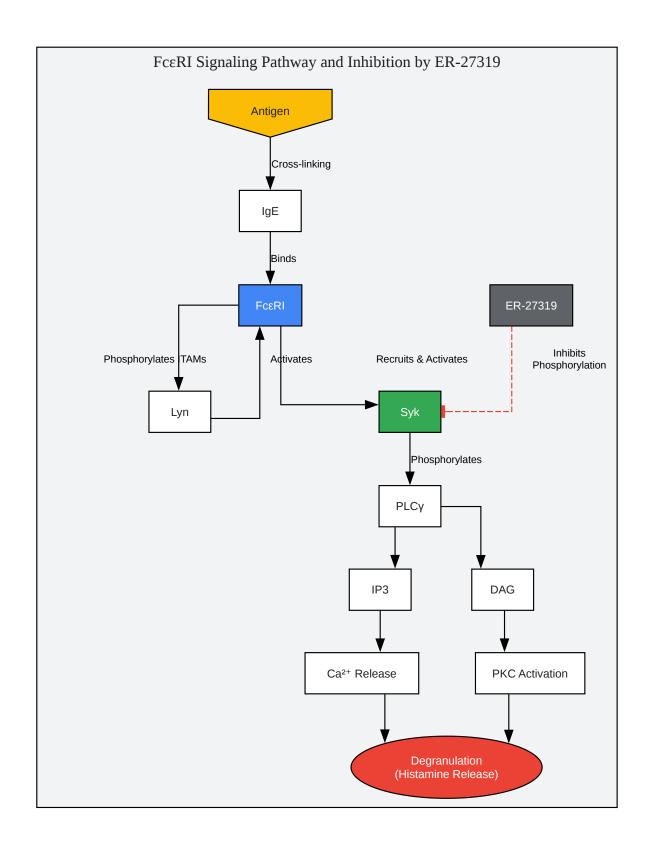




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Caption: Experimental workflow for the histamine release assay.





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Caption: FceRI signaling pathway and the inhibitory action of ER-27319.



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- To cite this document: BenchChem. [Application Notes and Protocols for Histamine Release Assay Using ER-27319 Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768320#histamine-release-assay-using-er-27319-maleate]

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